(3-(Furan-2-yl)phenyl)boronic acid
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Overview
Description
(3-(Furan-2-yl)phenyl)boronic acid is an organoboron compound that features a furan ring attached to a phenyl ring, which is further bonded to a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Furan-2-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: A mixture of water and an organic solvent like ethanol or toluene
Temperature: Typically between 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3-(Furan-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to phenols or quinones under oxidative conditions.
Reduction: Formation of corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions include phenols, quinones, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-(Furan-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (3-(Furan-2-yl)phenyl)boronic acid exerts its effects involves the formation of covalent bonds with target molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications, including enzyme inhibition and molecular recognition . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Furan-2-boronic acid: Similar structure but lacks the phenyl ring, making it less versatile in certain applications.
Phenylboronic acid: Lacks the furan ring, which can affect its reactivity and binding properties.
Uniqueness
(3-(Furan-2-yl)phenyl)boronic acid is unique due to the presence of both the furan and phenyl rings, which confer distinct electronic and steric properties. This dual functionality enhances its reactivity and makes it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C10H9BO3 |
---|---|
Molecular Weight |
187.99 g/mol |
IUPAC Name |
[3-(furan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H9BO3/c12-11(13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1-7,12-13H |
InChI Key |
KJODZWILQCPGRJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=CO2)(O)O |
Origin of Product |
United States |
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